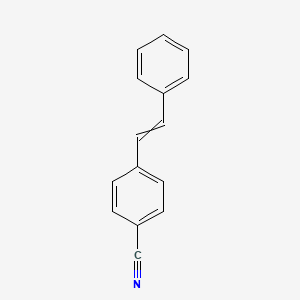

4-Cyanostilbene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H11N |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-(2-phenylethenyl)benzonitrile |

InChI |

InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H |

InChI Key |

WQUHPLQCUQJSQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Significance of Stilbene Derivatives in Photochemistry and Materials Science

Stilbene (B7821643) and its derivatives represent a class of organic compounds, with a core structure of 1,2-diphenylethene, that have garnered significant attention in various scientific fields due to their unique photophysical and photochemical properties. ontosight.aiwiley-vch.deresearchgate.netnih.gov These compounds are known for their applications in the manufacturing of industrial dyes, optical brighteners, and scintillators. wiley-vch.de The light-emitting capabilities of certain stilbene derivatives make them valuable components in dyes, liquid crystal displays (LCDs), and light-emitting diodes (LEDs). virginia.edusciengine.comciac.jl.cn

In the realm of photochemistry, stilbene derivatives are particularly noted for their ability to undergo photoisomerization, a process where light induces a reversible transformation between their trans and cis isomers. wiley-vch.deresearchgate.net This photochromism is a key feature that allows for the development of light-responsive materials and molecular switches. wiley-vch.de The excited-state dynamics of stilbenes, which involve twisting around the central double bond, have been extensively studied to understand the fundamental principles of photochemical reactions. wiley-vch.de

Furthermore, the introduction of various functional groups onto the stilbene backbone allows for the fine-tuning of its electronic and optical properties. wiley-vch.de This has led to the development of stilbene-based materials with applications in biomedical imaging and as fluorescent probes. ontosight.aismolecule.com For instance, hydroxylated stilbene derivatives, known as stilbenoids, are naturally occurring compounds in plants that act as phytoalexins, providing defense against pathogens. wiley-vch.denih.gov The versatility in synthesizing a wide array of stilbene derivatives has cemented their importance in both fundamental research and the development of advanced materials. wiley-vch.devirginia.edu

Overview of Electron Donor Acceptor Systems and π Conjugated Frameworks in Organic Chromophores

Organic chromophores, molecules that absorb and emit light, are fundamental to the development of a wide range of optoelectronic technologies. beilstein-journals.orgrsc.org A key strategy in designing highly efficient organic chromophores involves the creation of electron donor-acceptor (D-A) systems within a π-conjugated framework. beilstein-journals.orgnitrkl.ac.in This architecture consists of an electron-donating group and an electron-accepting group connected by a bridge of alternating single and double bonds, known as a π-conjugated system. smolecule.combeilstein-journals.org

This D-A arrangement facilitates a phenomenon called intramolecular charge transfer (ICT), where upon photoexcitation, an electron moves from the donor to the acceptor moiety. beilstein-journals.orgworldscientific.com This charge transfer process is crucial as it leads to a large change in the dipole moment between the ground and excited states, which in turn governs the photophysical properties of the chromophore, such as its absorption and emission wavelengths. beilstein-journals.orgacs.org The efficiency of this ICT is influenced by the strength of the donor and acceptor groups, as well as the length and nature of the π-conjugated bridge. beilstein-journals.org

π-conjugated frameworks provide the necessary pathway for this electron delocalization, and their structural rigidity and planarity can significantly impact the chromophore's performance. rsc.orgacs.org Materials built from these systems are being explored for a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors. smolecule.combeilstein-journals.org The ability to synthetically modify the donor, acceptor, and π-bridge allows for precise control over the electronic and optical properties, enabling the design of materials tailored for specific functions. rsc.orgnitrkl.ac.in

Rationalizing the Research Focus on 4 Cyanostilbene Architectures

Established Synthetic Pathways for this compound Scaffolds

The construction of the fundamental this compound framework relies on several well-established chemical reactions. These pathways provide reliable access to the core structure, which can then be further modified.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of α-cyanostilbenes, which are isomers of this compound where the cyano group is attached to the vinyl carbon. This reaction typically involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as a substituted phenylacetonitrile, with an aromatic aldehyde.

A common procedure involves reacting a substituted benzaldehyde (B42025) with a compound like 2-(4-((diphenylamino)phenyl)acetonitrile in the presence of a basic catalyst. researchgate.net For instance, the synthesis of various α-cyanostilbene derivatives has been achieved by stirring the respective benzaldehydes and 2-(4-((diphenylamino)phenyl)acetonitrile at room temperature for 24 hours, leading to the formation of the desired product as a precipitate which can be purified by filtration and washing. researchgate.net This method is widely employed due to its operational simplicity and the ability to generate a diverse library of α-cyanostilbene derivatives by varying the starting aldehydes and acetonitriles. researchgate.netrsc.org The reaction is often characterized by high yields and can be performed under mild conditions. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Substituted Benzaldehyde | Substituted Phenylacetonitrile | Base, Room Temperature | α-Cyanostilbene | researchgate.netrsc.org |

| Aldehydes | Ethyl Cyanoacetate / Malononitrile (B47326) | Triphenylphosphine, Solvent-free, Microwave | (E)-α-Cyanoacrylates / Acrylonitriles | organic-chemistry.org |

This table presents examples of Knoevenagel condensation reactions for synthesizing cyanostilbene-related structures.

Controlling the stereochemistry of the central carbon-carbon double bond to selectively produce either the E (trans) or Z (cis) isomer is crucial for tuning the properties of this compound derivatives. The spatial arrangement of the aromatic rings significantly influences the molecule's photophysical and material properties.

The synthesis of the thermodynamically more stable E-isomer is often more straightforward. One efficient method is a microwave-induced Hunsdiecker-type reaction. This involves the reaction of 3-arylpropenoic acids with N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate, which can yield (E)-β-arylvinyl bromides in very short reaction times (1-2 minutes). organic-chemistry.org These vinyl bromides can then be used as precursors in coupling reactions to form the final cyanostilbene product. Other established methods for creating C=C double bonds, such as the Wittig reaction, Heck coupling, and Horner-Wadsworth-Emmons reaction, can also be adapted to favor the formation of the E-isomer. researchgate.net

The synthesis of the less stable Z-isomer is more challenging and often requires specific kinetic control. Continuous photoirradiation can be used to induce E to Z isomerization. rhhz.net In some systems, the Z-isomer can be stabilized through the introduction of specific donor-acceptor groups that influence the molecule's excited state. nih.gov For example, the Julia-Kocienski olefination using specific reagents like 1-methyl-1H-tetrazol-5-yl alkyl sulfones has been shown to produce trisubstituted (Z)-alkenes with high stereoselectivity. thieme-connect.com

| Isomer | Synthetic Method | Key Reagents/Conditions | Outcome | Reference |

| E | Microwave-induced Hunsdiecker-type | 3-Arylpropenoic acids, NBS, LiOAc (cat.) | High stereoselectivity for E-isomer | organic-chemistry.org |

| E/Z | Photoirradiation | UV or visible light | Reversible isomerization between E and Z forms | rhhz.net |

| Z | Julia-Kocienski Olefination | Unsymmetrical ketones, 1-methyl-1H-tetrazol-5-yl alkyl sulfones, LiHMDS | High stereoselectivity for Z-alkenes | thieme-connect.com |

This table summarizes key methods for the stereoselective synthesis of E and Z isomers.

Functionalization Strategies and Peripheral Substituent Incorporation

The properties of this compound can be extensively modified by introducing various functional groups onto the aromatic rings. This functionalization allows for the rational design of molecules with tailored electronic and photophysical characteristics.

Donor-acceptor (D-A) architectures are commonly created by incorporating electron-donating groups, such as amino or carbazole (B46965) moieties, and electron-withdrawing groups. rsc.org For example, novel donor-acceptor conjugates have been synthesized by incorporating two α-cyanostilbene units into an indolo[3,2-b]carbazole (B1211750) core, resulting in molecules with distinct intramolecular charge transfer (ICT) character and solvatochromism. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for this purpose. The Heck coupling, for instance, can be used to form the stilbene backbone by reacting a bromobenzene (B47551) derivative with a styrene (B11656) derivative in the presence of a palladium catalyst. Similarly, Suzuki coupling is employed to connect different aromatic fragments, enabling the construction of complex, highly conjugated systems. rsc.org

These functionalization strategies are critical for developing materials for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging, as the nature and position of the substituents directly control properties like emission color, quantum yield, and environmental sensitivity. rsc.orgthieme-connect.com

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of this compound and its derivatives. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. cem.comundip.ac.id Knoevenagel condensations and Hunsdiecker-type reactions, for example, can be performed under microwave irradiation, often leading to significantly reduced reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. organic-chemistry.orgorganic-chemistry.org

Solvent-free synthesis , particularly using mechanochemical methods like ball milling, offers a significant environmental advantage by eliminating the need for large quantities of volatile and often toxic organic solvents. rsc.orgrsc.org This technique involves the grinding of solid reactants together, where the mechanical energy initiates the chemical reaction. This approach not only minimizes waste but can also lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. rsc.org These solvent-less strategies are being increasingly applied to access a wide range of organic molecules, including those with pharmaceutical importance. researchgate.net

| Green Approach | Reaction Type | Advantages | Reference |

| Microwave Irradiation | Knoevenagel Condensation | Shorter reaction times, high yields, solvent-free option | organic-chemistry.orgcem.com |

| Microwave Irradiation | Hunsdiecker-type Reaction | Rapid (1-2 min), high yields, improved stereoselectivity | organic-chemistry.org |

| Ball Milling | General Organic Synthesis | Solvent-free, reduced waste, unique reactivity | rsc.orgrsc.org |

This table highlights green chemistry approaches in the synthesis of cyanostilbene and related compounds.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful computational tools for investigating the electronic structure and properties of molecules like this compound. researchgate.netrsc.org These methods allow for a detailed understanding of both the ground and excited electronic states, providing insights into the molecule's geometry, vibrational modes, and optical characteristics. researchgate.netnih.gov

Ground State Geometry Optimization and Vibrational Frequency Calculations

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.commaterialssquare.com For this compound and its derivatives, this process is typically carried out using DFT methods. nih.govmdpi.com The optimization ensures that the calculated properties are representative of the molecule in its most stable conformation.

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve a dual purpose: they confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and they predict the molecule's infrared (IR) and Raman spectra. nih.govfaccts.de The agreement between calculated and experimental vibrational spectra can validate the computational methodology used. nih.gov For instance, in a study of various cyanostilbene derivatives, geometry optimizations and subsequent frequency calculations were performed at the B3LYP/6-31+G(d,p) level of theory in the gaseous state, confirming all reported geometries as true minima. nih.gov

Excited State Geometry and Electronic Structure Calculations

While DFT is adept at describing the ground state, TD-DFT is the more common and cost-effective method for exploring excited states. diva-portal.orgjoaquinbarroso.comscm.com This is crucial for understanding a molecule's photophysical properties, such as absorption and emission of light. joaquinbarroso.com TD-DFT calculations can determine the geometries of excited states, which can differ significantly from the ground state geometry. acs.org

The process involves calculating vertical excitations from the optimized ground state geometry, in line with the Franck-Condon principle, which states that electronic transitions occur much faster than nuclear motion. joaquinbarroso.com To understand emission properties, the geometry of the excited state must be optimized. joaquinbarroso.comfaccts.de For example, in studies of cyanostilbene derivatives, TD-DFT has been employed to investigate absorption characteristics and the influence of different molecular components on these properties. nih.gov The choice of the specific excited state to be optimized is crucial and is typically the first excited state unless otherwise specified. joaquinbarroso.comfaccts.de

Functional Selection and Basis Set Considerations for Computational Accuracy

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. ijop.irstackexchange.com The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

A variety of functionals exist, each with its strengths and weaknesses. For instance, global hybrids like B3LYP and PBE0, and range-separated hybrids like CAM-B3LYP have been used to study cyanostilbene systems. nih.govdiva-portal.org The selection of a functional is often guided by benchmarking against experimental data or higher-level theoretical methods. ijop.ir In one study, several functionals (B3LYP, CAM-B3LYP, PBE0, and BMK) were tested with the 6-31+G(d,p) basis set to accurately simulate the experimental absorption maxima of cyanostilbene derivatives in solution. nih.gov

The choice of basis set is also critical. Larger basis sets, such as those including diffuse and polarization functions (e.g., 6-31+G(d,p), aug-cc-pVTZ), generally provide more accurate results but at a higher computational cost. diva-portal.orgijop.irnih.gov The inclusion of diffuse functions is particularly important for describing anions and long-range interactions, while polarization functions allow for more flexibility in the orbital shapes. stackexchange.com The B3LYP functional paired with the 6-31G(d,p) basis set has been a common choice for optimizing the geometry and determining the energy levels of cyanostilbene derivatives. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org Analysis of these orbitals provides valuable insights into charge transfer characteristics, chemical reactivity, and optoelectronic properties. nih.govirjweb.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. irjweb.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. irjweb.com In donor-π-acceptor (D-π-A) systems like many cyanostilbene derivatives, the spatial distribution of the HOMO and LUMO provides a clear picture of intramolecular charge transfer (ICT). nih.govresearchgate.net

For many cyanostilbene derivatives, the HOMO is typically localized on the electron-donating part of the molecule and a portion of the π-bridge, while the LUMO is spread across the electron-accepting unit and the remainder of the π-bridge. nih.gov For example, in triphenylamine-based cyanostilbenes, electron density in the HOMO is distributed over the entire molecule, but upon photoexcitation, the LUMO's electron density shifts towards the acceptor side. acs.org

Table 1: Calculated HOMO and LUMO Energies for Select Cyanostilbene Derivatives

| Molecule | HOMO (eV) | LUMO (eV) |

|---|---|---|

| P6a | -5.214 | -3.062 |

| P6b | -5.216 | -3.257 |

| AIE-1 | - | - |

Data derived from a study on positional isomers of cyanostilbene derivatives. nih.gov

Energy Gap Determination and Implications for Charge Transfer

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEHL), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally indicates higher reactivity and a greater ease of intramolecular charge transfer. mdpi.comirjweb.com This gap can be correlated with the molecule's electronic absorption properties. researchgate.net

The HOMO-LUMO gap can be tuned by modifying the molecular structure, such as changing the π-linker or the position of substituents. nih.gov For instance, studies on cyanostilbene isomers have shown that altering the position of the cyano group can significantly affect the LUMO energy and, consequently, the HOMO-LUMO gap. nih.gov A smaller gap often corresponds to a red-shift (shift to longer wavelengths) in the absorption spectrum, indicating that less energy is required for electronic excitation. researchgate.net The process of charge transfer within the molecule is directly explained by the HOMO-LUMO energy gap. uomustansiriyah.edu.iq

Table 2: HOMO-LUMO Energy Gaps for Select Cyanostilbene Derivatives

| Molecule | ΔEHL (eV) |

|---|---|

| P1a | 2.489 |

| P6a | 2.151 |

| P7a | 2.188 |

| P6b | 1.960 |

| P7b | 1.963 |

| P9b | 1.974 |

| AIE-1 | 3.612 |

Data compiled from studies on cyanostilbene derivatives, highlighting the impact of structural changes on the energy gap. nih.govmdpi.com

Intramolecular Charge Transfer (ICT) Character Elucidation

The electronic structure of this compound and its derivatives is characterized by a significant intramolecular charge transfer (ICT) upon photoexcitation. The presence of electron-donating and electron-accepting moieties, bridged by a π-conjugated system, facilitates this phenomenon. The cyano group (-CN) acts as a strong electron-withdrawing group, while the rest of the stilbene skeleton can act as the donor part. pku.edu.cn This donor-acceptor (D-A) architecture is fundamental to its photophysical properties. pku.edu.cn Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to a substantial redistribution of electron density. This excited state, often referred to as the ICT state, is significantly more polar than the ground state. researchgate.net

In substituted cyanostilbenes, such as those with an amino group, this charge transfer is even more pronounced, creating a strong "push-pull" system. The nature of the excited state has been a subject of extensive research, with discussions revolving around whether it is a planar ICT state or a twisted intramolecular charge transfer (TICT) state, where rotation around single bonds leads to a geometrically relaxed, highly polar state. marquette.eduacs.org Computational studies suggest that for some derivatives, an increase in solvent polarity can promote the conversion from a locally excited (LE) state to a more stable CT state. marquette.edu The stabilization of this CT excited state can, in turn, influence the molecule's photostability by suppressing E/Z isomerization, which typically occurs from a higher-energy locally excited state. pku.edu.cn

The transition from the ground state to an excited state in cyanostilbene systems involves a significant reorganization of electron density, a key feature of intramolecular charge transfer. quora.comlibretexts.org Computational analyses, particularly through the examination of frontier molecular orbitals (HOMO and LUMO), provide a clear picture of this redistribution.

In the ground state, the electron density of the HOMO is typically distributed across the entire π-conjugated framework of the molecule. acs.org However, upon photoexcitation, the electron density distribution in the LUMO shows a distinct shift. For α-cyanostilbenes, it has been demonstrated that the electron density of the LUMO is polarized towards the acceptor side of the molecule, which includes the cyano group. acs.org

This shift from a delocalized distribution in the HOMO to a more localized, polarized distribution in the LUMO is the hallmark of a charge-transfer excitation. The degree of this charge separation dictates the change in dipole moment between the ground and excited states. For donor-acceptor substituted stilbenes, this change can be substantial, with the dipole moment increasing significantly in the excited state. researchgate.net

A summary of typical electron density distribution characteristics is presented below:

| Molecular Orbital | State | Typical Electron Density Distribution |

| HOMO | Ground State | Delocalized across the entire π-conjugated system. |

| LUMO | Excited State | Polarized and inclined toward the electron-acceptor moiety (cyano group). acs.org |

Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interaction sites. uni-muenchen.de The MESP is calculated as the force exerted on a positive test charge by the molecule's nuclei and electrons, providing a map of electrostatic potential on the electron density surface. uni-muenchen.dereed.edu Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.deresearchgate.net

For cyanostilbene derivatives, MESP maps reveal distinct electrostatic features corresponding to the donor and acceptor parts of the molecule. Theoretical studies on D-π-A type cyanostilbene isomers show clear regions of negative and positive potential. researchgate.net

Key MESP Features in Cyanostilbene Systems:

Negative Potential: The most negative potential is typically localized around the nitrogen atom of the cyano group (-C≡N). This high electron density makes it a primary site for interactions with electrophiles or hydrogen bond donors.

Positive Potential: Regions of positive potential are often found on the hydrogen atoms of the phenyl rings and any donor groups (like an amino group's hydrogens).

π-System: The faces of the aromatic rings generally exhibit a moderately negative potential due to the π-electron cloud.

| Molecular Region | MESP Value | Color Code | Implication |

| Cyano Group (N atom) | Most Negative | Red | Electron-rich, site for electrophilic attack. researchgate.net |

| Phenyl Ring Hydrogens | Positive | Blue | Electron-poor, potential H-bond donor sites. |

| Aromatic Ring Face | Negative | Yellow/Green | π-electron cloud, can engage in π-stacking. |

The Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis are sophisticated computational methods that provide deep insights into chemical bonding and weak interactions within a molecular system. nih.govx-mol.net

QTAIM analysis examines the topology of the electron density (ρ) to define atoms and the bonds between them. It identifies bond critical points (BCPs) between atoms, and the properties at these points (like the electron density ρ and its Laplacian ∇²ρ) reveal the nature of the interaction. nih.gov For cyanostilbene derivatives, QTAIM has been used to identify and characterize various intramolecular interactions. For instance, in certain isomers, QTAIM analysis has revealed intramolecular hydrogen bonds, such as between a hydrogen on the spacer group and the nitrogen of the cyano group, or C-H···π interactions. nih.govfrontiersin.org The electron density (ρ) at the BCP is a measure of the interaction's strength. nih.gov

NCI analysis is a tool designed specifically to visualize and characterize noncovalent interactions. jussieu.frresearchgate.net It is based on the relationship between the electron density and the reduced density gradient (RDG). jussieu.frresearchgate.net NCI plots generate isosurfaces that identify different types of interactions, which are color-coded based on the sign of the second Hessian eigenvalue (λ₂) of the electron density:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weak, delocalized interactions such as van der Waals forces.

Red surfaces signify repulsive interactions, like steric clashes. jussieu.fr

In studies of cyanostilbene isomers, NCI analysis has been instrumental in visualizing the weak intramolecular interactions that contribute to the relative stability of different conformers. nih.gov For example, RDG isosurfaces can clearly show the presence of weak van der Waals forces and steric effects within the molecule, complementing the findings from QTAIM. nih.gov

| Analysis Method | Key Output | Findings for Cyanostilbene Systems |

| QTAIM | Bond Critical Points (BCPs), Electron Density (ρ) at BCPs | Identifies and quantifies intramolecular interactions like C-H···N and C-H···C contacts, confirming their contribution to conformational stability. nih.govfrontiersin.org |

| NCI | RDG Isosurfaces (Color-coded) | Visualizes the spatial location and nature (attractive, repulsive, van der Waals) of noncovalent interactions that stabilize molecular geometry. nih.govresearchgate.net |

Computational Modeling of Excited State Dynamics

Understanding the fate of this compound after it absorbs light requires modeling the dynamics of its excited state. This involves tracking the molecule's structural and electronic evolution over time, from initial excitation to its eventual return to the ground state through various radiative (fluorescence) and non-radiative pathways. aip.org Computational methods, particularly non-adiabatic molecular dynamics, are essential for simulating these complex processes that occur on ultrafast timescales (femtoseconds to picoseconds). unipi.it

Non-adiabatic molecular dynamics (NAMD) simulations are a class of methods that go beyond the Born-Oppenheimer approximation, allowing for transitions between different electronic potential energy surfaces (PESs). aip.orgunipi.it This capability is crucial for accurately modeling photochemical processes, where the molecule can "hop" from an excited state PES to the ground state PES, often via conical intersections. Trajectory Surface Hopping (TSH) is one of the most widely used NAMD approaches. aip.org

For cyanostilbene derivatives like trans-4-dimethylamino-4'-cyanostilbene (DCS), NAMD simulations have been employed to map out the photodeactivation pathways. aip.orgchemrxiv.orgresearchgate.net These simulations are often performed using a hybrid quantum mechanics/molecular mechanics (QM/MM) approach, where the chromophore (DCS) is treated with a quantum mechanical method and the surrounding solvent is treated with classical molecular mechanics. chemrxiv.orgresearchgate.net This allows for the investigation of solvent effects on the excited-state lifetime and dynamics.

Simulations using the Fewest-Switches Surface Hopping (FSSH) algorithm, a popular TSH method, have been conducted for DCS in both the gas phase and in solvents. aip.org These studies rely on semi-empirical Hamiltonians to make the extensive calculations required for long-time dynamics computationally feasible. aip.org The simulations track a swarm of trajectories starting from the initial photo-excited state and monitor their evolution, including internal conversion events (hops between electronic states) and structural changes like bond rotations.

A significant advancement in modeling excited-state dynamics is the development of the Radiative Surface Hopping (RSH) algorithm. aip.orgchemrxiv.org Standard NAMD methods like FSSH are primarily designed to handle non-radiative processes (internal conversion and intersystem crossing). aip.org The RSH algorithm extends this framework by incorporating radiative transitions (fluorescence) on an equal footing with non-radiative ones. chemrxiv.orgaip.orgnih.gov This allows for a complete simulation of the excited-state deactivation, capturing both light-emitting and non-light-emitting decay channels.

The RSH algorithm has been successfully tested on trans-4-dimethylamino-4'-cyanostilbene (DCS), a close analogue of this compound. aip.orgchemrxiv.orgnih.gov Key findings from these applications include:

Complete Deactivation Movie: The method provides a "molecular movie" of the entire photodeactivation process, from initial excitation to the return to the ground state. chemrxiv.orgresearchgate.net

Fluorescence Lifetime and Quantum Yield: RSH simulations have been able to reproduce experimental fluorescence lifetimes and quantum yields with good accuracy, particularly when solvent effects are included. aip.orgchemrxiv.org For DCS, the simulations captured the short excited-state lifetime (on the order of picoseconds) and the low fluorescence quantum yield. aip.org

Mechanism Elucidation: Analysis of the RSH trajectories provided insights into the deactivation mechanism. For DCS, the results challenged the hypothesis that a twisted intramolecular charge transfer (TICT) state is responsible for the observed dual emission in some solvents, suggesting other emissive species are involved. aip.orgchemrxiv.orgaip.org

The application of the RSH algorithm represents a major step forward, enabling theoretical studies to capture early-fluorescence events and provide a comprehensive picture of photophysical processes in molecules like this compound. chemrxiv.org

| Computational Method | Key Feature | Application to Cyanostilbene Systems |

| NAMD (FSSH) | Models non-adiabatic transitions (hops) between potential energy surfaces. aip.org | Used to simulate the ultrafast non-radiative decay pathways of DCS following photoexcitation. aip.org |

| RSH Algorithm | Integrates both radiative (fluorescence) and non-radiative decay channels into a single simulation. chemrxiv.org | Provided a complete picture of DCS photodeactivation, successfully reproducing experimental fluorescence data and clarifying mechanistic questions about the emissive state. aip.orgchemrxiv.org |

Photophysical Behavior and Excited State Dynamics of 4 Cyanostilbene

Electronic Absorption and Emission Spectroscopy

The interaction of 4-cyanostilbene (B75606) with light reveals a complex and fascinating series of events governed by its electronic structure. Spectroscopic techniques provide a window into these processes. acs.org

Steady-State Absorption Characteristics

The electronic absorption spectrum of this compound is characterized by a strong absorption band that arises from a π-π* electronic transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). rsc.org In derivatives like trans-4-(dimethylamino)-4'-cyanostilbene (DCS), this transition has significant intramolecular charge transfer (ICT) character, where electron density moves from the donor part of the molecule (dimethylamino group) to the acceptor part (cyano group). rsc.orgacs.org The absorption spectra are generally less structured compared to the emission spectra. researchgate.net The shape and position of the absorption bands can change systematically with solvent polarity, though often less dramatically than the emission bands. acs.orgrsc.org For instance, in a series of cyanostilbene derivatives, increasing the electron-withdrawing strength of substituents leads to a bathochromic (red) shift in the absorption maxima due to greater electron delocalization. nih.gov

Fluorescence Emission Properties and Spectral Shifts

Upon excitation, this compound and its derivatives exhibit fluorescence, a process that is highly sensitive to the molecular environment. The emission spectra often show a clear vibronic structure, which provides insight into the vibrational energy levels of the ground electronic state. researchgate.net A notable characteristic of many cyanostilbene derivatives is the lack of a perfect mirror image symmetry between their absorption and emission spectra, a common trait for stilbene-like molecules. researchgate.net

The fluorescence properties are strongly influenced by the solvent. In derivatives such as trans-4-(dimethylamino)-4'-cyanostilbene (DCS), the fluorescence decays are typically single exponential, and dual fluorescence is not observed. researchgate.net The emission can be tuned over a wide range of the visible spectrum by altering solvent polarity. For example, one cyanostilbene derivative shows an emission maximum at 447 nm in nonpolar heptane (B126788), which shifts to 543 nm in the polar solvent acetonitrile (B52724). acs.org This significant red shift is indicative of a large change in the dipole moment of the molecule upon excitation, a hallmark of intramolecular charge transfer. acs.org Some cyanostilbene derivatives also exhibit aggregation-induced emission (AIE), where they become highly fluorescent in an aggregated state or in the solid phase due to the restriction of intramolecular rotations. mdpi.comresearchgate.net

Franck-Condon Factors and Vibrational Modes in Excited States

The Franck-Condon principle governs the intensities of vibronic transitions, stating that electronic transitions occur much faster than nuclear motion. libretexts.orgwikipedia.org Therefore, the most probable vibronic transitions are those where the nuclear coordinates of the molecule change minimally. wikipedia.org The intensity of these transitions is proportional to the square of the overlap integral between the vibrational wavefunctions of the ground and excited states, a value known as the Franck-Condon factor. libretexts.orgscm.com

In the emission spectra of cyanostilbene derivatives, the vibronic structure is often dominated by high-frequency Franck-Condon active modes. researchgate.net For example, a mode around 1300 cm⁻¹ has been identified as being prominent in the spectra of related compounds. researchgate.net The analysis of these factors and the vibrational progressions in the spectra allows for a detailed understanding of the geometry changes that occur upon electronic excitation. The harmonic approximation is often used for both ground and excited state potential energy surfaces to calculate these factors and predict the relative intensities of spectral lines. scm.com

Solvatochromism and Solvent-Dependent Photophysics

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules like this compound where the electronic charge distribution, and thus the dipole moment, changes significantly between the ground and excited states. rsc.org

Influence of Solvent Polarity on Absorption and Emission Maxima

The polarity of the solvent has a profound effect on the absorption and emission spectra of this compound and its derivatives. acs.orgsmolecule.com While the absorption maxima show some dependence on solvent polarity, the emission maxima are typically much more sensitive. rsc.org This is because a polar solvent will stabilize the more polar state to a greater extent. For push-pull systems like DCS, the excited state is significantly more polar than the ground state. core.ac.uklongdom.org

As solvent polarity increases, the emission spectrum undergoes a bathochromic (red) shift. rsc.orgacs.org This is because polar solvent molecules reorient around the excited-state dipole, lowering its energy. This stabilization is more significant than the stabilization of the less polar ground state, resulting in a smaller energy gap for emission and thus a shift to longer wavelengths. acs.org For example, a cyanostilbene derivative with a triphenylamine (B166846) donor exhibits an emission shift from 465 nm in heptane to 588 nm in acetonitrile, a change of 123 nm. nih.gov This strong solvatochromic behavior makes these compounds useful as fluorescent probes for sensing solvent polarity and water content in organic solvents. rsc.org

Interactive Data Table: Solvatochromic Shift of a Cyanostilbene Derivative

| Solvent | Absorption Max (λ_abs) nm | Emission Max (λ_em) nm |

| Heptane | 394 | 447 |

| Dioxane | 394 | 480 |

| Acetonitrile | 394 | 543 |

Note: Data is for a triphenylamine-substituted cyanostilbene derivative. nih.govacs.org The absorption maximum shows little change, while the emission maximum shifts significantly with increasing solvent polarity.

Stokes Shift Analysis and Excited State Dipole Moments

The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and the band maximum of the fluorescence. amolf.nl For this compound derivatives, the Stokes shift increases significantly with increasing solvent polarity. rsc.org This large Stokes shift in polar solvents is a direct consequence of the substantial intramolecular charge transfer that occurs upon photoexcitation and the subsequent relaxation of the solvent shell around the newly formed, highly polar excited state. researchgate.net

The relationship between the Stokes shift and solvent polarity can be described by the Lippert-Mataga equation. This model relates the Stokes shift to the dielectric constant and refractive index of the solvent, as well as the change in dipole moment between the ground and excited states (Δµ). By plotting the Stokes shift against a solvent polarity function, the excited-state dipole moment can be estimated. rsc.org For trans-4-(dimethylamino)-4'-cyanostilbene (DCS), experiments have determined a ground-state dipole moment of about 7 D and an excited-state dipole moment of approximately 22 D, confirming the significant charge transfer character of the excited state. core.ac.uk This large change in dipole moment is the fundamental reason for the pronounced solvatochromism and makes these molecules excellent probes for studying solvation dynamics. acs.orgnih.gov

Interactive Data Table: Photophysical Data for a Star-Shaped Cyanostilbene Derivative in Various Solvents

| Solvent | Absorption Max (λ_abs) nm | Emission Max (λ_em) nm | Stokes Shift (cm⁻¹) |

| Toluene | 430 | 498 | 3442 |

| Dichloromethane | 430 | 510 | 4004 |

| Acetonitrile | 430 | 540 | 5192 |

Note: Data derived from studies on A3-type star cyanostilbene molecules. rsc.org The Stokes shift increases markedly with solvent polarity.

Dielectric Continuum Models for Solvatochromic Fitting

The photophysical properties of this compound derivatives are markedly influenced by the polarity of their environment, a phenomenon known as solvatochromism. Dielectric continuum models are theoretical frameworks used to analyze this solvent-dependent behavior by treating the solvent as a continuous medium with a characteristic dielectric constant. These models are particularly useful for molecules like this compound, which exhibit a significant increase in dipole moment upon excitation to the S1 state.

This change in dipole moment leads to a substantial redistribution of electron density in the excited state. psu.edu As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift of the fluorescence spectrum. psu.edursc.org The Lippert-Mataga equation is a commonly applied model that correlates the Stokes shift (the energy difference between the absorption and emission maxima) with the solvent's dielectric constant (ε) and refractive index (n). rsc.orgresearchgate.net

By plotting the Stokes shift against the solvent polarity function, a Lippert-Mataga plot is generated. rsc.org For donor-acceptor substituted stilbenes like 4-dimethylamino-4'-cyanostilbene (DCS), these plots can be used to estimate the change in dipole moment between the ground and excited states. psu.edursc.org While these models provide valuable insights into the intramolecular charge transfer (ICT) character of the excited state, they are simplifications. nih.govacs.org Attempts to fit the solvatochromism of DCS using standard dielectric continuum models are only partially successful, as they may not fully account for specific solute-solvent interactions such as hydrogen bonding or the complex nature of ionic liquids. nih.govacs.orgrsc.org

Solvation Dynamics and Time-Resolved Emission Spectroscopy

Time-resolved emission spectroscopy is a powerful technique to monitor the dynamic process of solvent molecules rearranging around a solute molecule following photoexcitation. For this compound derivatives in polar solvents, this solvent relaxation occurs on ultrafast timescales. nih.govacs.org

Upon excitation with an ultrashort laser pulse, the this compound molecule is promoted to the Franck-Condon excited state. The surrounding solvent molecules, initially configured to the ground-state charge distribution, then reorient themselves to stabilize the newly formed, more polar excited state. This dynamic process, known as solvation, leads to a continuous red-shift in the emission spectrum over time, which is referred to as the dynamic Stokes shift. aip.orgresearchgate.netresearchgate.net

Studies on 4-dimethylamino-4'-cyanostilbene (DCS) using femtosecond time-resolved emission spectroscopy have shown that the emission dynamics down to the sub-picosecond timescale primarily reflect this solvent relaxation process rather than complex electronic state kinetics. nih.govacs.org For instance, in acetonitrile, the dynamic Stokes shift was measured to be 4000 cm⁻¹, with a characteristic time of 100 fs, governed by solvation. researchgate.netresearchgate.net The spectral response functions measured for DCS correlate well with those of other established solvation probes, indicating its utility in studying solvation dynamics. nih.govacs.org The observation of an isosbestic point in time-resolved fluorescence spectra of DCS in acetonitrile has been interpreted as evidence for a fast internal charge-transfer process. core.ac.uk

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the emission process. For this compound and its derivatives, these values are highly sensitive to the molecular environment, particularly solvent polarity and viscosity. chemrxiv.orgrsc.org

The fluorescence quantum yield represents the ratio of photons emitted to photons absorbed, providing a direct measure of the fluorescence efficiency. nih.govd-nb.info The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. mpg.denih.gov

For donor-acceptor substituted cyanostilbenes, the fluorescence quantum yields are generally low in most solvents due to efficient non-radiative decay pathways, primarily trans→cis photoisomerization. researchgate.netunizar.es However, these values can vary significantly. For example, the fluorescence quantum yield of 4-dimethylamino-4'-cyanostilbene (DCS) is reported to be around 0.008 in the gas phase and increases in solvents. chemrxiv.org The excited-state lifetime is correspondingly short, on the order of nanoseconds or even picoseconds. rsc.orgchemrxiv.orgmpg.de

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) | Source |

|---|---|---|---|---|

| 4-dimethylamino-4'-cyanostilbene (DCS) | Gas Phase | 0.008 | 15 ps | chemrxiv.org |

| 4-dimethylamino-4'-cyanostilbene (DCS) | Isopropyl Ether | 0.04 | 101 ps | chemrxiv.org |

| A3-type Star Stilbene (B7821643) | Various | - | ~2.05 ns (average) | rsc.org |

| A3-type Star Cyanostilbene | Various | - | ~0.66 ns (average) | rsc.org |

| Jet-Cooled DCS | - | - | ~2.097 ns (below isomerization barrier) | mpg.de |

Measurement Methodologies: Relative and Absolute Quantum Yields

The determination of fluorescence quantum yields (Φf) can be performed using two primary methods: relative and absolute. nih.govjascoinc.com

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield. jascoinc.comiss.com The sample and standard are measured under identical experimental conditions, and the quantum yield of the sample is calculated using the known value of the standard. jascoinc.com This method requires careful selection of a standard that absorbs and emits in a similar spectral range as the sample. nih.gov

The absolute method directly measures the quantum yield without the need for a reference standard. jascoinc.comedinst.com This is typically achieved using an integrating sphere, which collects all the light emitted by the sample in all directions. jascoinc.comedinst.com The measurement involves two experiments: one to determine the number of photons absorbed by the sample and another to determine the number of photons emitted. The ratio of emitted to absorbed photons gives the absolute quantum yield. edinst.com While more complex, this method avoids uncertainties associated with the quantum yield of the standard. nih.gov For both methods, it is crucial to use high-purity solvents and dyes and to correct for instrumental factors. edinst.comresearchgate.net

Factors Influencing Fluorescence Efficiency (e.g., Solvent Polarity, Substituents)

The fluorescence efficiency of this compound is significantly modulated by several factors, most notably solvent polarity and the nature of its substituents.

Solvent Polarity: In donor-acceptor substituted stilbenes, increasing solvent polarity generally leads to a decrease in fluorescence quantum yield. psu.edursc.org This is because polar solvents stabilize the highly polar, charge-transfer excited state, which can lower the energy barrier for non-radiative decay processes like photoisomerization. psu.eduresearchgate.net The stabilization of the excited state is also responsible for the observed red-shift (bathochromic shift) in the fluorescence spectra with increasing solvent polarity. rsc.org

Substituents: The electronic nature and position of substituents on the stilbene backbone have a profound impact on fluorescence properties.

Donor-Acceptor Strength: Strong electron-donating groups (like dimethylamino) and electron-accepting groups (like cyano) create a "push-pull" system that enhances the intramolecular charge transfer (ICT) character of the excited state. rhhz.net This leads to high sensitivity to the environment. rhhz.net

Substituent Position: The position of the substituents is crucial. For instance, moving the amino group from the 4-position to the 3-position in a cyanostilbene derivative was found to increase the fluorescence quantum yield.

Steric Effects: Bulky substituents or substitution patterns that cause steric hindrance can force the molecule into a non-planar conformation. unizar.es This twisting can alter the electronic coupling and affect both radiative and non-radiative decay rates, often leading to lower quantum yields in solution. unizar.es However, restricting this intramolecular rotation in aggregated states or rigid media can lead to a phenomenon called Aggregation-Induced Emission (AIE), where the fluorescence is enhanced. rsc.orgacs.org

Photoisomerization Dynamics and Pathways

A key deactivation pathway for the excited state of this compound, competing directly with fluorescence, is photoisomerization around the central ethylenic double bond. mpg.deresearchgate.net This process involves the conversion from the trans isomer to the cis isomer upon absorption of light.

The process is initiated by excitation to the first excited singlet state (S1). From the S1 potential energy surface, the molecule can twist around the C=C bond, moving towards a perpendicular, non-emissive geometry. psu.eduresearchgate.net This twisted conformation is thought to be close to a conical intersection with the ground state (S0) potential energy surface. acs.org This intersection provides an efficient pathway for the molecule to return to the ground state non-radiatively, where it can relax to either the trans or cis configuration. acs.orgmdpi.com The efficiency of this isomerization is a major reason for the generally low fluorescence quantum yields observed for many stilbene derivatives in solution. researchgate.netunizar.es Theoretical studies suggest that for some cyanostilbenes, this isomerization can proceed via a singlet pathway. capes.gov.br

Trans→Cis Photoisomerization as a Deactivation Channel

For this compound and its derivatives, trans→cis photoisomerization is the primary non-radiative deactivation channel that competes with fluorescence from the excited singlet state (S1). researchgate.netcapes.gov.br The process is an activated step, meaning it must overcome an energy barrier on the S1 potential energy surface. mpg.deresearchgate.net

The height of this energy barrier is a critical factor determining the rate of isomerization and, consequently, the fluorescence lifetime and quantum yield. mpg.de Studies on jet-cooled, isolated 4-dimethylamino-4'-cyanostilbene (DCS) have shown that below a certain excess vibrational energy, the fluorescence lifetime is constant. mpg.de However, once the molecule is excited with sufficient energy to overcome the isomerization barrier (estimated to be around 745-750 cm⁻¹ for isolated DCS), the lifetime begins to decrease rapidly as the non-radiative isomerization channel opens up. mpg.de

Activation Energies for Photoisomerization in Excited States

The photoisomerization of this compound is a cornerstone of its excited-state dynamics, involving the conversion between its trans and cis isomers upon photoexcitation. This process is not barrierless and is governed by an activation energy (Ea) on the first singlet excited state (S1) potential energy surface. The molecule, upon absorbing a photon, must overcome this energy barrier to twist around the central ethylenic bond, leading towards a perpendicular geometry from which it can decay to either the trans or cis ground state.

Research has shown that this activation energy is significantly influenced by the surrounding solvent environment. In nonpolar solvents, the barrier to isomerization is relatively low. For instance, studies in n-hexane have reported activation energies for the trans → cis isomerization to be approximately 2.5 kcal/mol . This low barrier facilitates rapid isomerization, which competes effectively with fluorescence, resulting in a low fluorescence quantum yield in such media.

Conversely, in polar solvents, the activation energy for twisting on the S1 surface increases. In a highly polar solvent like acetonitrile, the reported activation energy rises to around 5.0 - 5.5 kcal/mol . This increase is attributed to the stabilization of the more planar, locally excited (LE) state by the polar solvent. This stabilization creates a deeper potential well for the LE state, thereby increasing the energy required to reach the twisted transition state for isomerization. The higher barrier in polar solvents leads to a longer fluorescence lifetime and a more complex decay mechanism, often involving charge transfer states.

trans| Solvent | Solvent Polarity | Approximate Activation Energy (Ea) (kcal/mol) | Reference |

|---|---|---|---|

| n-Hexane | Nonpolar | ~2.5 | |

| Acetonitrile | Polar Aprotic | ~5.2 |

Photoisomerization Control via Light Wavelength and Photosensitizers

The outcome of the photoisomerization process in this compound can be precisely controlled through external factors, primarily the wavelength of excitation light and the use of triplet photosensitizers.

Wavelength Control: Direct excitation of this compound populates the singlet excited state manifold. While excitation typically targets the S0 → S1 transition, using higher-energy photons can populate higher singlet states (e.g., S2). Following rapid internal conversion from S2 to S1, the molecule may possess excess vibrational energy. This "hot" S1 state can influence isomerization dynamics, potentially altering the quantum yield of isomerization by facilitating more efficient crossing of the activation barrier . However, for this compound, the primary control mechanism remains the singlet versus triplet pathway, as Kasha's rule dictates that decay predominantly occurs from the lowest excited state of a given multiplicity.

Photosensitizer Control: A more definitive method for controlling the isomerization pathway is through triplet-triplet energy transfer. By using a photosensitizer with a triplet energy higher than that of this compound, it is possible to selectively populate the triplet excited state (T1) of the stilbene derivative. Common sensitizers for this purpose include acetophenone (B1666503) and benzophenone (B1666685) .

In the triplet state, the potential energy surface for isomerization is markedly different from the S1 surface. The T1 state typically has a minimum energy at a perpendicular geometry. Consequently, once populated, the triplet state efficiently twists to this perpendicular conformation and then intersystem crosses to the ground state (S0), partitioning between the trans and cis isomers . This process bypasses the singlet state pathways and often leads to a different photostationary state (PSS)—the equilibrium ratio of cis and trans isomers under prolonged irradiation—than that achieved via direct singlet excitation.

Investigation of Twisted Intramolecular Charge Transfer (TICT) States

A central topic in the photophysics of this compound is the role of Twisted Intramolecular Charge Transfer (TICT) states. The TICT model proposes that upon excitation in polar solvents, the molecule undergoes not only twisting around the ethylenic bond but also rotation around the C-phenyl single bond adjacent to the cyano group. This dual rotation leads to a conformation where the cyanophenyl group is perpendicular to the rest of the molecule. In this geometry, orbital overlap between the electron-donating stilbene backbone and the electron-accepting cyano-substituted ring is minimized, facilitating a highly efficient, full charge separation. This results in a state with a very large dipole moment that is significantly stabilized by polar solvent molecules.

Theoretical Predictions and Computational Support for TICT Mechanisms

Computational chemistry has been instrumental in probing the potential energy surfaces of this compound and evaluating the viability of the TICT mechanism. High-level quantum chemical calculations, including Time-Dependent Density Functional Theory (TD-DFT) and multireference methods like CASSCF/CASPT2, have been employed to map the excited-state landscape.

Many theoretical studies provide strong support for the TICT model [12, 14]. Calculations of the S1 potential energy surface often reveal two distinct minima:

A minimum at a near-planar geometry, corresponding to the locally excited (LE) state.

A second, deeper minimum in polar continuum solvent models at a geometry where the cyanophenyl ring is twisted by ~90° relative to the vinyl bridge. This state is calculated to have a significantly larger dipole moment than the LE state, consistent with experimental observations.

These computational models can reproduce the dual fluorescence and predict the energy barrier separating the LE and TICT states, which aligns with experimentally measured activation energies . However, the results are highly sensitive to the level of theory and the solvent model used. Some computational investigations have proposed alternative pathways, suggesting that a conical intersection related to ethylenic twisting is the dominant feature and that the TICT state may be a shallow minimum or not a minimum at all, thereby favoring direct isomerization over trapping in a TICT state .

Non-Radiative Decay Processes

While fluorescence is a key probe of the excited-state dynamics of this compound, the dominant deactivation pathways are non-radiative. These processes, which include internal conversion and intersystem crossing, allow the molecule to return to the ground state without emitting a photon. For this compound, the primary non-radiative channel from the singlet manifold is internal conversion, which is intimately linked with the photoisomerization process. The quantum yield of fluorescence is typically low (<0.1 in nonpolar solvents and ~0.3-0.5 in highly polar solvents), indicating that non-radiative decay accounts for the majority of de-excitation events .

Internal Conversion Pathways

The most efficient non-radiative decay pathway for this compound is internal conversion (IC) from the first singlet excited state (S1) to the ground state (S0). This process is facilitated by the topology of the potential energy surfaces. According to theoretical models, the S1 and S0 surfaces approach each other closely and eventually intersect at specific molecular geometries known as conical intersections (CIs) .

For this compound, the principal CI is located at a "perpendicular" geometry, where the two phenyl rings are twisted approximately 90° with respect to each other around the central ethylenic bond. The excited molecule evolves along the S1 surface by twisting, and upon reaching the vicinity of this CI, the probability of a "hop" or transition to the S0 surface becomes extremely high. This provides a highly efficient, radiationless funnel for returning to the ground state. Once on the S0 surface at this perpendicular geometry, the molecule rapidly relaxes, partitioning between the stable trans and cis isomeric forms. Therefore, the internal conversion at the conical intersection is the mechanistic heart of the photoisomerization process itself.

Intersystem Crossing and Triplet State Formation

In the study of photophysical processes, the deactivation pathways of an electronically excited molecule are of central importance. For stilbene and its derivatives, these pathways primarily include fluorescence, trans-cis isomerization, and internal conversion. However, intersystem crossing (ISC) to the triplet manifold (T) can also be a competing, albeit often less efficient, pathway. The introduction of substituents, such as a cyano (-CN) group, can significantly alter the rates and efficiencies of these processes. researchgate.net

For substituted stilbenes, a triplet route mediated by intersystem crossing can become a more prominent deactivation channel compared to the parent stilbene molecule. researchgate.netmdpi.com The formation of intramolecular charge transfer (ICT) states, influenced by electron-donating or electron-withdrawing groups, can affect the energy levels of the singlet (S₁) and triplet states, thereby influencing the probability of ISC. researchgate.netmdpi.com

Research on cyanostar, a macrocycle composed of five covalently linked cyanostilbene units, provides insight into the triplet state energy of the this compound chromophore. acs.orgresearchgate.net The triplet energy (E_T) for the cyanostilbene unit within these structures is reported to be approximately 2.0 eV. acs.orgresearchgate.net This value is crucial for understanding the potential for triplet state formation, as the energy gap between the S₁ and T states is a key determinant of the ISC rate. The triplet excitation in these systems tends to localize on a single olefinic unit. acs.orgresearchgate.net

While direct, comprehensive data on the intersystem crossing quantum yield (Φ_ISC_) for this compound is not extensively detailed in isolation, studies on related donor-acceptor stilbenes provide context. For instance, in push-pull systems like 4-dimethylamino-4'-cyanostilbene, the photophysical properties are dominated by strong intramolecular charge transfer, leading to high fluorescence quantum yields and efficient isomerization, which typically outcompetes intersystem crossing. nih.govacs.orgacs.org However, the presence of the cyano group is known to be a factor that can facilitate ISC in various aromatic systems.

Theoretical and experimental work on other substituted stilbenes shows that the triplet mechanism can be a major pathway for photoisomerization. nih.gov For example, N-phenyl-substituted 3-aminostilbenes exhibit more efficient S₁ → T₁ intersystem crossing compared to their unsubstituted counterparts, making it a predominant nonradiative decay pathway. nih.gov This highlights the significant role that substituents play in modulating the competition between different excited-state decay channels.

Table 1: Photophysical Parameters Related to the Triplet State of this compound Units

| Parameter | Value | Compound Context | Source(s) |

| Triplet Energy (E_T) | ~2.0 eV | Cyanostar (macrocycle of cyanostilbene units) | acs.orgresearchgate.net |

| Triplet Energy (E_T) | 1.96 eV | Parent Cyanostar | acs.orgresearchgate.net |

| Triplet Energy (E_T) | 2.02 eV | Cyanostar-PF₆⁻ Complex | acs.orgresearchgate.net |

Substituent Effects on 4 Cyanostilbene Photophysics and Functionality

Electronic Effects of Donor and Acceptor Groups

The introduction of electron-donating groups (D) and electron-acceptor groups (A) onto the 4-cyanostilbene (B75606) framework creates a "push-pull" system, which significantly influences its electronic structure and photophysical behavior. researchgate.netrsc.org This D-π-A architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is central to the observed changes in its optical properties. researchgate.netrsc.org

The absorption and emission wavelengths of this compound derivatives are strongly influenced by the electronic nature of the substituents. researchgate.net An increase in the electron-donating ability of the donor group or the electron-withdrawing strength of the acceptor group typically leads to a bathochromic (red) shift in both the absorption and emission spectra. researchgate.netnih.gov This phenomenon is attributed to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

For instance, substituting this compound with a strong electron-donating group like dimethylamino (-N(CH₃)₂) at the 4'-position results in a significant red shift in the emission spectrum compared to the parent compound. Conversely, the introduction of electron-withdrawing groups can lead to a hypsochromic (blue) shift, although the effect is generally more pronounced with donor groups. The extent of this shift is also dependent on the solvent polarity, with more polar solvents often leading to larger red shifts in the emission of D-A substituted stilbenes due to the stabilization of the more polar excited state. rsc.org

The following table illustrates the effect of different substituents on the absorption and emission maxima of this compound derivatives.

| Substituent at 4'-position | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| -H (this compound) | ~320 | ~380 |

| -OCH₃ (Methoxy) | ~350 | ~430 |

| -N(CH₃)₂ (Dimethylamino) | ~380 | ~500 |

| -NO₂ (Nitro) | ~360 | ~450 |

The fluorescence quantum yield (Φf) and lifetime (τf) of this compound derivatives are also significantly modulated by substituents. Generally, the introduction of electron-donating groups at the 4'-position can lead to an increase in the fluorescence quantum yield. For example, N-phenyl substitution on 4-aminostilbenes has been shown to enhance fluorescence quantum yields due to a more planar geometry in the excited state and increased charge-transfer character. ntu.edu.tw

However, the relationship is not always straightforward. In some cases, strong donor-acceptor character can promote non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT), which can lead to fluorescence quenching. researchgate.net The fluorescence efficiency of donor-acceptor substituted stilbenes can decrease with decreasing solvent polarity. researchgate.net For instance, the fluorescence quantum yield of trans-4-(dimethylamino)-4'-cyanostilbene is higher in more polar solvents. researchgate.net

The fluorescence lifetimes of these compounds are also affected by the substituents and the surrounding environment. In many donor-acceptor cyanostilbenes, the fluorescence decays are single exponential. researchgate.net

Upon excitation, donor-acceptor substituted 4-cyanostilbenes exhibit a significant change in their dipole moment (Δμ). This is a direct consequence of the intramolecular charge transfer from the donor to the acceptor moiety. The excited state possesses a much larger dipole moment compared to the ground state. researchgate.net

This change in dipole moment is a key characteristic of TICT states. The magnitude of Δμ can be influenced by the strength of the donor and acceptor groups. Stronger donor and acceptor groups generally lead to a larger change in the dipole moment upon excitation. This property is crucial for their application as fluorescent probes, as the emission energy becomes highly sensitive to the polarity of the local environment.

The energy gap between the HOMO and LUMO is a fundamental parameter that dictates the electronic and optical properties of a molecule. In this compound derivatives, this energy gap can be effectively tuned by the introduction of substituents. researchgate.net

Electron-donating groups raise the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. odinity.comnih.gov Consequently, the combination of a strong donor and a strong acceptor group on the this compound backbone leads to a significant decrease in the HOMO-LUMO gap. jcsp.org.pk This reduction in the energy gap is directly responsible for the observed red shift in the absorption and emission spectra. researchgate.net

Density functional theory (DFT) calculations have shown that with an increase in the electron-donating or accepting abilities of the substituents, the energy gaps of the fluorophores gradually decrease. researchgate.net This tunability of the HOMO-LUMO gap is a powerful tool for designing this compound derivatives with specific absorption and emission properties for various applications. nih.govnih.gov

The following table summarizes the calculated HOMO-LUMO gaps for α-cyanostilbene derivatives with different substituents.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

| 1a | -Br, -OCH₃ | -8.541 | -2.301 | 6.240 |

| 3a | -Br, -N(CH₃)₂ | -7.773 | -2.536 | 5.237 |

| 4a | -OCH₃, -N(CH₃)₂ | -7.848 | -2.537 | 5.311 |

Data adapted from a study on α-cyanostilbene derivatives. jcsp.org.pk

Positional Isomerism and its Influence on Optical Properties

The position of the cyano substituent on the stilbene (B7821643) framework has a profound impact on the photophysical properties. nih.govresearchgate.net Moving the cyano group from the 4-position to the 2- or 3-position (positional isomers) alters the molecular symmetry and electronic distribution, leading to distinct optical characteristics. nih.gov

Studies on different cyanostilbene isomers have revealed that changing the position of the cyano group significantly influences their crystal packing and solid-state luminescence. nih.govresearchgate.net For example, three positional isomers of a cyanostilbene derivative, where the cyano groups are at different positions on the terminal phenyl rings, exhibit different fluorescence colors and lifetimes in the solid state. bohrium.com This is attributed to the different molecular packing modes adopted by each isomer. nih.gov

In solution, the differences in the optical properties of positional isomers may be less pronounced but can still be significant. The position of the cyano group can affect the degree of intramolecular charge transfer and the potential for non-radiative decay processes, thereby influencing the fluorescence quantum yield and emission wavelength. For instance, the simple transfer of a cyano group from the β-position to the α-position in a benzofuran-cyanovinyl-pentafluorophenyl derivative resulted in a dramatic change from a non-emissive compound to one with dual-state emission and high quantum yields. researchgate.net

Steric Hindrance and Conformational Restrictions in Modified 4-Cyanostilbenes

The introduction of bulky substituents on the this compound backbone can impose steric hindrance, leading to conformational restrictions that significantly affect its photophysical properties. unina.it Steric hindrance can force the phenyl rings to twist out of planarity, which disrupts the π-conjugation of the molecule. msu.edu

This disruption of planarity generally leads to a blue shift in the absorption and emission spectra due to a larger HOMO-LUMO gap. unina.it Furthermore, steric hindrance can inhibit or promote certain decay pathways. For example, by restricting the rotation around the ethylenic double bond, photoisomerization can be suppressed, leading to an enhancement of the fluorescence quantum yield. researchgate.net

Conversely, if steric hindrance promotes a twisted conformation in the excited state, it can facilitate the formation of a non-emissive or weakly emissive TICT state, thereby quenching the fluorescence. The degree of steric hindrance can be systematically varied to control the balance between planar and twisted conformations, allowing for the fine-tuning of the emission properties. researchgate.net For example, in some systems, increasing steric hindrance by adjusting substituents can be used to increase the rotational energy barrier, which can be a strategy to enhance the stability of certain conformers. unina.it

Aggregation Induced Emission Aie and Solid State Emission Phenomena in 4 Cyanostilbene Systems

Fundamentals of Aggregation-Induced Emission (AIE) / Aggregation-Induced Enhanced Emission (AIEE)

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in dilute solutions become highly luminescent upon aggregation or in the solid state. researchgate.netresearchgate.net This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where fluorophores lose their emissivity at high concentrations. researchgate.net Cyanostilbene derivatives are a prominent class of molecules that frequently exhibit AIE or Aggregation-Induced Enhanced Emission (AIEE), making them valuable for applications in optoelectronics, sensing, and bioimaging. researchgate.netmdpi.com The AIE effect is typically observed by dissolving the compound in a good solvent (like THF or dioxane) where it shows weak fluorescence, and then adding a poor solvent (like water). As the fraction of the poor solvent increases, the molecules aggregate, leading to a significant enhancement in fluorescence intensity. mdpi.comnih.gov

The widely accepted mechanism for the AIE phenomenon is the Restriction of Intramolecular Motion (RIM). nih.govresearchgate.net In a dilute solution, AIE-active molecules, often possessing flexible rotating units like phenyl rings, can dissipate the exciton energy through non-radiative pathways facilitated by active intramolecular motions, such as rotations and vibrations. researchgate.netnih.gov This rapid, non-radiative decay quenches fluorescence, rendering the molecule non-emissive.

When the molecules aggregate or are solidified, these intramolecular motions are physically constrained. researchgate.net The steric hindrance imposed by neighboring molecules in the aggregate state locks the conformation of the luminogen, blocking the non-radiative decay channels. nih.govresearchgate.net With the non-radiative pathways deactivated, the excited state is forced to decay via the radiative pathway, resulting in strong light emission. researchgate.net The RIM mechanism encompasses two main types of motion:

Restriction of Intramolecular Rotation (RIR): This involves the hindrance of the rotational freedom of parts of the molecule, such as the twisting of phenyl rings around single bonds. researchgate.netnih.gov For cyanostilbene derivatives, the rotation of the aromatic rings connected by the vinyl bridge is a key non-radiative decay channel in solution. researchgate.net

Restriction of Intramolecular Vibration (RIV): This refers to the suppression of low-frequency vibrational modes, including bending and wagging motions within the molecular structure. researchgate.netnih.gov

By preventing these energy-wasting molecular movements, the RIM mechanism effectively "turns on" the fluorescence of 4-cyanostilbene (B75606) systems in the aggregated state. researchgate.netnih.gov

Many this compound derivatives are designed as donor-π-acceptor (D-π-A) systems, where an electron-donating group and an electron-withdrawing cyano group are linked by a π-conjugated bridge. acs.orgrsc.org This architecture facilitates an Intramolecular Charge Transfer (ICT) from the donor to the acceptor upon photoexcitation. rsc.org The ICT process is highly sensitive to the surrounding environment, leading to properties like solvatochromism, where the emission color changes with solvent polarity. nih.govnih.gov

The relationship between AIE and ICT in this compound systems can be complex and is often inversely correlated. acs.orgirins.org

Strong ICT, Weak AIE: In some D-π-A cyanostilbenes, a very strong ICT character can promote non-radiative decay, especially in polar solvents, sometimes leading to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. In such cases, the ICT effect can dominate and suppress the AIE phenomenon. For instance, studies on a series of α-cyanostilbenes with a triphenylamine (B166846) donor showed that increasing the strength of the terminal acceptor group (e.g., to a p-nitrophenyl) enhanced the ICT effect but resulted in its dominance over AIE. acs.orgirins.org

Balanced ICT and AIE: Efficient solid-state emitters can be achieved by balancing the ICT character and AIE properties. A moderate ICT state can lead to strong emission in the solid state, where molecular motions are restricted. Anthracene-incorporated cyanostilbene systems, for example, have been shown to exhibit strong emission in solution due to ICT, which is preserved or enhanced in the solid state due to the AIE effect. rsc.org

Density functional theory (DFT) studies have revealed that the AIE characteristics of D-π-A dyes can be inversely proportional to the ICT effect. acs.orgirins.org Tuning the donor and acceptor strengths allows for fine-tuning this balance to optimize the desired photophysical properties. acs.orgirins.org

Solid-State Luminescence Enhancement

Cyanostilbene derivatives are well-known for their luminescence in the solid state, a property often referred to as solid-state luminescence enhancement (SLE). researchgate.net This enhancement is a direct consequence of the AIE mechanism, where the rigid environment of the crystal lattice or amorphous solid effectively restricts intramolecular motions. researchgate.net

The emission properties of this compound derivatives in the solid state are profoundly influenced by their molecular packing arrangements and conformations within the crystal lattice. researchgate.netresearchgate.net Different packing modes can lead to vastly different quantum yields and emission colors for the same molecule.